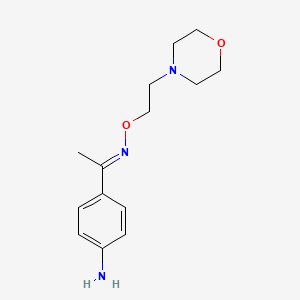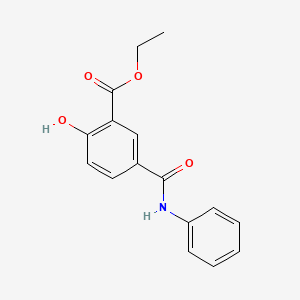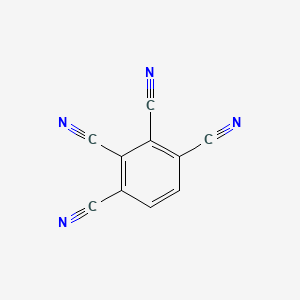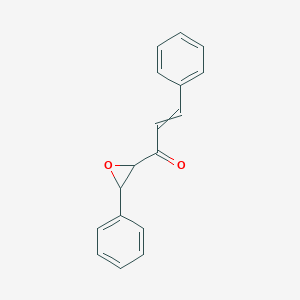
3-Phenyl-1-(3-phenyloxiran-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-(3-phenyloxiran-2-yl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an oxirane ring (epoxide) attached to one of the phenyl rings, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(3-phenyloxiran-2-yl)prop-2-en-1-one typically involves the reaction of benzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes epoxidation to form the final product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Epoxidation: Using peracids like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1-(3-phenyloxiran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction can lead to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or alcohols
Major Products
Oxidation: Benzoic acid, benzophenone
Reduction: Benzyl alcohol, diphenylmethane
Substitution: Various substituted chalcones and epoxides
Aplicaciones Científicas De Investigación
3-Phenyl-1-(3-phenyloxiran-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1-(3-phenyloxiran-2-yl)prop-2-en-1-one involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The α,β-unsaturated carbonyl system can also participate in Michael addition reactions, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one
- (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one
- (E)-3-Phenyl-1-(pyridin-3-yl)prop-2-en-1-one
Uniqueness
3-Phenyl-1-(3-phenyloxiran-2-yl)prop-2-en-1-one is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential biological activities compared to other chalcones. The combination of the chalcone structure with the epoxide functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
31374-61-5 |
|---|---|
Fórmula molecular |
C17H14O2 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
3-phenyl-1-(3-phenyloxiran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H14O2/c18-15(12-11-13-7-3-1-4-8-13)17-16(19-17)14-9-5-2-6-10-14/h1-12,16-17H |
Clave InChI |
YJSQWGOYKMBMTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)C2C(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


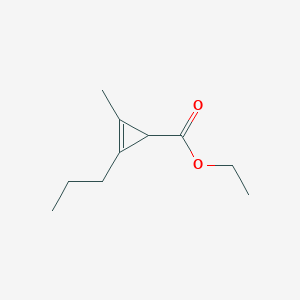
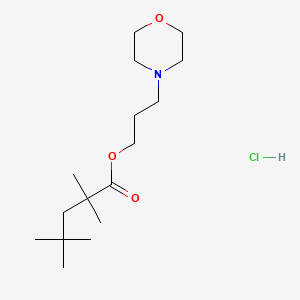
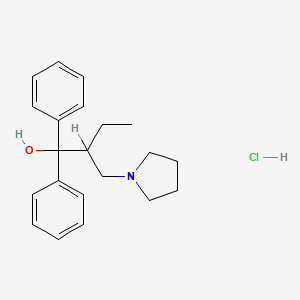

![1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14680675.png)

![N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide](/img/structure/B14680698.png)
![2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate](/img/structure/B14680701.png)

![3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene](/img/structure/B14680715.png)
